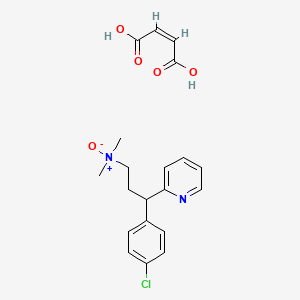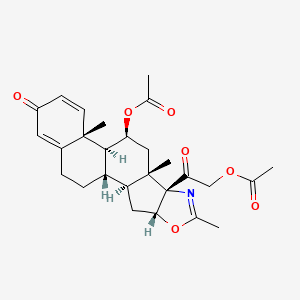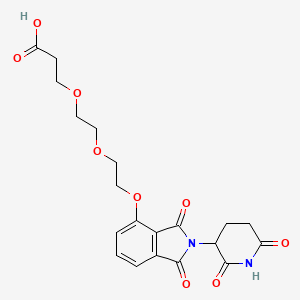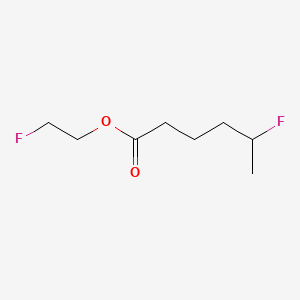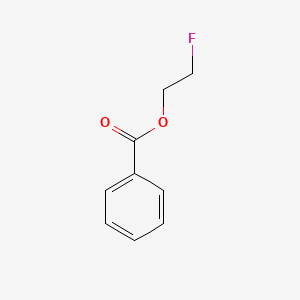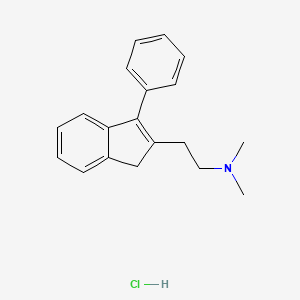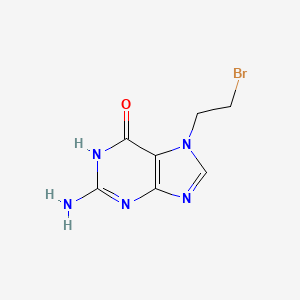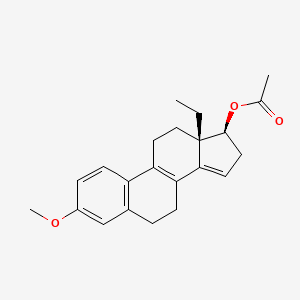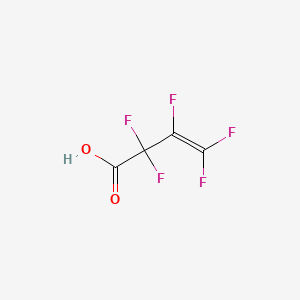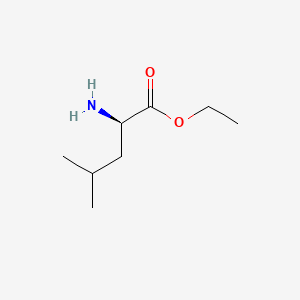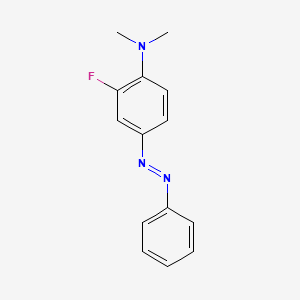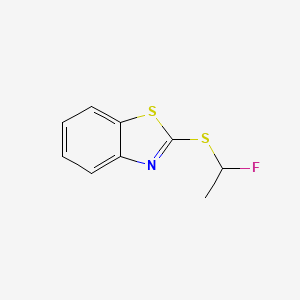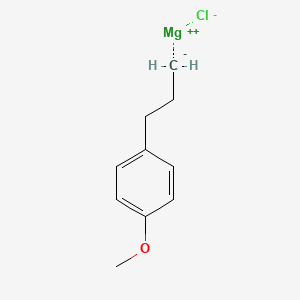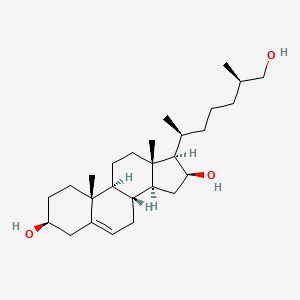
(25R)-16beta,26-DIHYDROXYCHOLESTEROL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(25R)-16beta,26-DIHYDROXYCHOLESTEROL is a sterol derivative with two hydroxyl groups located at the 16beta and 26 positions. Sterols are a subgroup of steroids and an important class of organic molecules. They play crucial roles in cell membrane structure and function, as well as serving as precursors for biologically active compounds such as hormones and vitamins.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (25R)-16beta,26-DIHYDROXYCHOLESTEROL typically involves multi-step organic reactions starting from simpler sterol precursors. One common approach is the hydroxylation of cholesterol derivatives at specific positions using reagents such as osmium tetroxide or selenium dioxide. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure regioselectivity and stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, such as microbial fermentation, where specific enzymes catalyze the hydroxylation of cholesterol. This method is advantageous due to its specificity and environmentally friendly nature compared to traditional chemical synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(25R)-16beta,26-DIHYDROXYCHOLESTEROL can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Hydrogenation of double bonds or reduction of ketones to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) in the presence of solvents like ethanol.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 16-keto-26-hydroxycholesterol, while reduction can produce 16beta,26-dihydroxycholestanol.
Wissenschaftliche Forschungsanwendungen
(25R)-16beta,26-DIHYDROXYCHOLESTEROL has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex sterols and steroids.
Biology: Studied for its role in cell membrane dynamics and signaling pathways.
Medicine: Investigated for potential therapeutic effects in treating cholesterol-related disorders and as a biomarker for certain diseases.
Industry: Utilized in the production of steroid-based pharmaceuticals and as an intermediate in the synthesis of vitamins and hormones.
Wirkmechanismus
The mechanism of action of (25R)-16beta,26-DIHYDROXYCHOLESTEROL involves its interaction with specific molecular targets such as enzymes and receptors. It can modulate the activity of enzymes involved in cholesterol metabolism and influence signaling pathways by binding to sterol-responsive elements in cell membranes. These interactions can affect cellular processes such as lipid homeostasis, inflammation, and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cholesterol: The parent compound from which (25R)-16beta,26-DIHYDROXYCHOLESTEROL is derived.
16alpha-Hydroxycholesterol: A similar compound with a hydroxyl group at the 16alpha position.
26-Hydroxycholesterol: A compound with a single hydroxyl group at the 26 position.
Uniqueness
This compound is unique due to the presence of hydroxyl groups at both the 16beta and 26 positions, which can confer distinct biological activities and chemical reactivity compared to other sterols. This dual hydroxylation pattern allows for specific interactions with enzymes and receptors, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C27H46O3 |
|---|---|
Molekulargewicht |
418.7 g/mol |
IUPAC-Name |
(3S,8S,9S,10R,13S,14S,16S,17R)-17-[(2S,6R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol |
InChI |
InChI=1S/C27H46O3/c1-17(16-28)6-5-7-18(2)25-24(30)15-23-21-9-8-19-14-20(29)10-12-26(19,3)22(21)11-13-27(23,25)4/h8,17-18,20-25,28-30H,5-7,9-16H2,1-4H3/t17-,18+,20+,21-,22+,23+,24+,25+,26+,27+/m1/s1 |
InChI-Schlüssel |
NUHIVWGZNPMOCV-QEGUEJOGSA-N |
Isomerische SMILES |
C[C@H](CCC[C@H](C)[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O)CO |
Kanonische SMILES |
CC(CCCC(C)C1C(CC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


